molecular formula C13H9ClN4 B2729527 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole CAS No. 97027-40-2

5-(2-chlorophenyl)-1-phenyl-1H-tetrazole

Cat. No.: B2729527
CAS No.: 97027-40-2
M. Wt: 256.69
InChI Key: VTCVHOYXBAMQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-1-phenyl-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 2-chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(2-chlorophenyl)-1-phenyl-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Biology: Research includes its role as a biochemical probe to study enzyme interactions and cellular pathways.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of natural substrates, allowing it to inhibit or activate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-1H-tetrazole: Lacks the phenyl group, which may alter its chemical properties and biological activity.

    1-phenyl-1H-tetrazole:

    5-(2-chlorophenyl)-1H-tetrazole-1-oxide: An oxidized derivative with different chemical and biological properties.

Uniqueness

5-(2-chlorophenyl)-1-phenyl-1H-tetrazole is unique due to the presence of both the 2-chlorophenyl and phenyl groups, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(2-chlorophenyl)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4/c14-12-9-5-4-8-11(12)13-15-16-17-18(13)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCVHOYXBAMQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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